4-Bromo-3-methylphenyl isothiocyanate
Overview
Description
4-Bromo-3-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H6BrNS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is primarily used in chemical research and synthesis due to its reactivity and functional group.
Synthetic Routes and Reaction Conditions:
From Amines and Phenyl Isothiocyanate: One common method involves the reaction of 4-bromo-3-methylaniline with phenyl isothiocyanate.
Using Thiophosgene: Another method involves the reaction of 4-bromo-3-methylaniline with thiophosgene.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs the reaction of 4-bromo-3-methylaniline with carbon disulfide and a catalyst such as di-tert-butyl dicarbonate.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines and alcohols.
Major Products:
Scientific Research Applications
4-Bromo-3-methylphenyl isothiocyanate is widely used in scientific research due to its reactivity and functional group versatility:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of thiourea derivatives, which can further react to form more complex structures. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Phenyl Isothiocyanate: The parent compound, lacking the bromine and methyl substitutions.
4-Bromo-phenyl Isothiocyanate: Similar structure but without the methyl group.
3-Methylphenyl Isothiocyanate: Similar structure but without the bromine atom.
Uniqueness:
Reactivity: The presence of both bromine and methyl groups enhances the reactivity of 4-Bromo-3-methylphenyl isothiocyanate compared to its analogs.
Versatility: The compound’s unique substitution pattern allows for a broader range of chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-4-isothiocyanato-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWYFLRAEYPAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221907 | |
Record name | 1-Bromo-4-isothiocyanato-o-toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71672-88-3 | |
Record name | 1-Bromo-4-isothiocyanato-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71672-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-isothiocyanato-o-toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-isothiocyanato-o-toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-isothiocyanatotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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